(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol
Brand Name: Vulcanchem
CAS No.: 2167066-70-6
VCID: VC2790483
InChI: InChI=1S/C11H20O2/c1-13-9-11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-9H2,1H3
SMILES: COCC12CCC(CC1)(CC2)CO
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol

CAS No.: 2167066-70-6

Cat. No.: VC2790483

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol - 2167066-70-6

Specification

CAS No. 2167066-70-6
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name [4-(methoxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
Standard InChI InChI=1S/C11H20O2/c1-13-9-11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-9H2,1H3
Standard InChI Key SVXNEVZXSDMHMI-UHFFFAOYSA-N
SMILES COCC12CCC(CC1)(CC2)CO
Canonical SMILES COCC12CCC(CC1)(CC2)CO

Introduction

Chemical Structure and Basic Properties

Structural Identification

(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol features a bicyclo[2.2.2]octane core with a hydroxymethyl (-CH₂OH) group at position 1 and a methoxymethyl (-CH₂OCH₃) group at position 4. This structural arrangement creates a molecule with interesting spatial characteristics and potential functional properties. The compound belongs to the broader class of substituted bicyclic alcohols, which have applications in various fields including organic synthesis, medicinal chemistry, and materials science. The presence of both hydroxyl and ether functional groups provides multiple sites for potential chemical transformations and interactions with biological systems.

Physicochemical Properties

Based on analysis of related bicyclo[2.2.2]octane derivatives, the estimated properties of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol are summarized in the following table:

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC₁₁H₂₀O₂Structural analysis
Molecular Weight~184.28 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on related compounds
LogP~1.8-2.2Estimated from similar bicyclic alcohols
Hydrogen Bond Donors1Hydroxyl group
Hydrogen Bond Acceptors2Hydroxyl and methoxy groups
Melting PointNot determinedNo direct data available
Boiling PointNot determinedNo direct data available

Structural Features and Relationships

The Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane system forms the core structure of the target compound. This scaffold consists of three ethylene bridges connecting two tertiary carbon atoms, creating a rigid cage-like structure. The symmetrical nature of the bicyclo[2.2.2]octane core influences the compound's physical properties and reactivity patterns. Similar bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]octane-1-methanol, demonstrate characteristic properties including thermal stability and defined spatial arrangements of substituents . The rigid framework of this bicyclic system restricts conformational flexibility, creating a well-defined three-dimensional structure with predictable spatial relationships between the functional groups.

Comparative Structural Analysis

When compared to similar compounds from available data, several structural relationships become apparent:

CompoundStructural RelationshipKey Differences
{bicyclo[2.2.2]octan-1-yl}methanolCore structure with hydroxymethyl groupLacks methoxymethyl group at position 4
[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanolSimilar core with hydroxymethyl groupHas trifluoromethyl instead of methoxymethyl at position 4
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylateRelated bicyclo[2.2.2]octane derivativeContains methyl ester instead of hydroxymethyl at position 1

The bicyclo[2.2.2]octane system's rigidity creates a predictable spatial arrangement of substituents, which can be advantageous for applications requiring precise molecular geometries. The 1,4-disubstitution pattern places the functional groups at opposite ends of the molecule, potentially reducing steric hindrance between them and allowing for independent reactivity.

Synthesis Approaches

Functional Group Modification Approach

Chemical Reactivity and Applications

Functional Group Reactivity

The two main functional groups in (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol would be expected to exhibit distinct reactivity patterns:

Functional GroupExpected ReactivityPotential Transformations
Hydroxymethyl (-CH₂OH)Typical alcohol reactivityOxidation, esterification, etherification, elimination
Methoxymethyl (-CH₂OCH₃)Ether chemistryCleavage under acidic conditions, limited oxidation susceptibility

The hydroxymethyl group presents a primary alcohol that can undergo typical alcohol reactions including oxidation to an aldehyde or carboxylic acid, as well as conversion to better leaving groups for subsequent transformations. The methoxymethyl group, being an ether, would be relatively inert to many conditions but could be cleaved under strong acidic conditions.

Spectroscopic Characterization

NMR Spectroscopy

In ¹H NMR, characteristic signals would likely include:

  • A singlet around 3.3-3.4 ppm for the methoxy group protons

  • Multiplets around 3.4-3.7 ppm for the -CH₂OH and -CH₂OCH₃ protons

  • A complex pattern between 1.5-2.2 ppm for the bicyclic framework protons

  • A potentially exchangeable signal around 1.5-2.0 ppm for the hydroxyl proton

For comparison, the ¹H NMR of methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate shows "δ ppm 3.65 (s, 3H), 2.35-2.19 (m, 6H), 2.04-1.90 (m, 6H)" , which illustrates the typical pattern for the bicyclic framework protons.

Structural Confirmation Methods

Complete structural characterization would typically require:

  • Multi-nuclear NMR studies (¹H, ¹³C, DEPT, COSY, HSQC)

  • Infrared spectroscopy to confirm hydroxyl and ether functionalities

  • Mass spectrometry for molecular weight confirmation

  • X-ray crystallography for absolute structural confirmation if crystalline

Related Compounds and Analogues

Structural Analogues

Several structurally related compounds appear in the search results that provide context for understanding (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol:

CompoundCAS NumberSimilarity FeaturesReference
Bicyclo[2.2.2]octane-1-methanol2574-42-7Same core with hydroxymethyl at position 1
[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol94994-14-6Same positions of substitution
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate94994-15-7Related disubstituted bicyclic system
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate1459-96-7Same substitution positions

Structure-Property Relationships

The search results reveal several important structure-property relationships in bicyclo[2.2.2]octane derivatives that may apply to (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol:

  • The bicyclic scaffold provides conformational rigidity that influences physical properties

  • The 1,4-disubstitution pattern places functional groups at maximum distance within the molecular framework

  • Substituent effects can significantly influence reactivity and physical properties

For example, the trifluoromethyl-substituted analogue has specific hazard characteristics including skin and eye irritation potential (H315-H319-H335) , which may indicate general reactivity patterns for substituted bicyclo[2.2.2]octanes.

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